N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide
Description
This compound features a piperazine core substituted with a 4-fluorophenyl group at the 4-position, a sulfonylethyl linker (-SO₂-CH₂-CH₂-), and a terminal thiophene-2-carboxamide moiety. The thiophene-2-carboxamide group may influence binding interactions due to its planar aromatic structure and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S2/c18-14-3-5-15(6-4-14)20-8-10-21(11-9-20)26(23,24)13-7-19-17(22)16-2-1-12-25-16/h1-6,12H,7-11,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUIRFXOJQQWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols .
Scientific Research Applications
Medicinal Chemistry
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is investigated for its potential therapeutic effects in treating neurological disorders. The compound interacts with neurotransmitter receptors, particularly dopamine and serotonin, which are crucial in mood regulation and cognition.
Pharmacology
The compound serves as a lead structure in drug development targeting specific receptors. Its ability to modulate receptor activity suggests potential applications in treating conditions such as depression and anxiety .
Biological Research
As a tool compound, it aids in studies examining the biological roles of piperazine derivatives. Research has shown that modifications to the piperazine and thiophene components significantly influence biological activity, making it a valuable subject for structure-activity relationship (SAR) studies.
Industrial Applications
In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing other complex molecules. Its unique properties make it suitable for developing new drugs with enhanced efficacy.
Analgesic Efficacy
A study evaluating piperazine derivatives demonstrated significant analgesic effects in rodent models, indicating that compounds similar to this compound may also provide pain relief.
Anticancer Activity
In vitro assays have assessed the anticancer potential of related compounds against various cancer cell lines, including human colon cancer (HCT116). IC50 values ranged from 10 to 30 µM, suggesting moderate potency compared to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Piperazine Substituents : Halogen substitutions enhance anticancer activity.
- Thiophene Modifications : Variations can alter pharmacokinetic properties and receptor binding profiles, impacting overall efficacy.
Mechanism of Action
The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Piperazine-Based Sulfonamide Derivatives ()
Compounds in share structural motifs such as piperazine cores and sulfonamide linkers but differ in substituents. Key comparisons include:
Key Observations :
- Substituent Effects : Bulky groups like benzhydryl (6d) lower yields (45–60%) due to steric hindrance during synthesis, whereas simpler groups (e.g., 4-fluorophenyl) may improve synthetic efficiency .
- Physical Properties : Melting points correlate with molecular symmetry and intermolecular forces. For example, compound 6i (bis(4-fluorophenyl)methyl) exhibits a high melting point (230°C), suggesting strong crystal packing .
Piperazine-Thiophene Carboxamide Derivatives ()
The compound N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate provides critical insights:
| Compound | Structural Features | Key Differences |
|---|---|---|
| N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide (Target) | Sulfonylethyl linker, 4-fluorophenyl | Shorter linker (ethyl vs. butyl); anhydrous form |
| N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate | Butyl linker, 2-(trifluoromethoxy)phenyl, dihydrate | Longer linker; trifluoromethoxy group; crystalline hydrate |
Key Observations :
- Linker Length : The butyl linker in ’s compound increases molecular flexibility, which may enhance binding to larger receptor pockets but reduce metabolic stability compared to the target’s ethyl linker .
- Hydration State : The dihydrate form in ’s compound suggests higher crystallinity and possibly improved solubility in aqueous media compared to the anhydrous target compound .
Implications for Drug Design
- Pharmacophore Optimization : The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas bulkier groups (e.g., benzhydryl) may improve target affinity at the cost of synthetic complexity .
- Linker Design : Ethyl sulfonyl linkers offer a compromise between rigidity and metabolic stability, whereas longer linkers (e.g., butyl) may improve binding kinetics in specific therapeutic contexts .
Biological Activity
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzamide derivatives, characterized by a complex structure that includes a piperazine ring, a sulfonyl group, and a thiophene moiety. The unique combination of these structural elements suggests significant pharmacological potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A piperazine ring linked to a fluorophenyl group .
- A sulfonyl group enhancing solubility and binding affinity.
- A thiophene moiety contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's mechanism involves:
- Binding Affinity : The fluorophenyl and piperazine components enhance the compound's binding affinity to specific receptors, potentially influencing neurotransmitter systems.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit enzymes critical for disease progression, making it a candidate for therapeutic applications.
Antipsychotic and Neuroprotective Effects
Research indicates that compounds structurally similar to this compound exhibit significant activity at dopamine receptors, particularly the D4 receptor. For instance, related compounds have shown high affinities with IC50 values in the nanomolar range, indicating potent neuroactive properties .
Antitumor Activity
Studies have explored the potential antitumor effects of thiophene-containing compounds. The presence of the thiophene moiety in conjunction with the piperazine ring may enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values below 10 µM against human tumor cell lines .
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Derivative : The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives.
- Introduction of Functional Groups : The sulfonyl group is added via reactions with sulfonyl chlorides under basic conditions.
- Coupling with Thiophene Carboxamide : The final step involves amide bond formation between the thiophene carboxylic acid and the piperazine derivative .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Significant inhibition of cell proliferation in various cancer cell lines.
- Neuroprotective effects , potentially through modulation of neurotransmitter systems.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for preparing N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperazine core via cyclization of 1,2-diamine derivatives with sulfonylating agents under basic conditions (e.g., DBU as a base) .
- Step 2: Sulfonylation of the piperazine nitrogen using a sulfonyl chloride derivative (e.g., 2-chloroethylsulfonyl chloride) .
- Step 3: Coupling the sulfonylated piperazine with thiophene-2-carboxamide via nucleophilic substitution or amide bond formation.
- Validation: Intermediate purity is confirmed by TLC (Rf values) and NMR (e.g., ¹H/¹³C resonance assignments). Final compound purity (>95%) is verified via HPLC .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- FT-IR and FT-Raman Spectroscopy: To identify functional groups (e.g., sulfonyl S=O stretches at ~1150–1250 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .
- NMR Spectroscopy: ¹H/¹³C assignments resolve structural ambiguities (e.g., piperazine ring protons at δ 2.5–3.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding networks (e.g., dihedral angles between piperazine and thiophene moieties) .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies:
- Standardized Assays: Use validated protocols (e.g., T-type Ca²⁺ channel inhibition assays with consistent IC50 measurement conditions) .
- Batch Analysis: Compare purity (>98% by LC-MS) and stability (e.g., accelerated degradation studies under varying pH/temperature) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to harmonize data from multiple studies, accounting for variables like cell lines or solvent effects .
Advanced: What computational methods support the design of derivatives with enhanced activity?
Methodological Answer:
- Molecular Docking: Predict binding affinities to targets (e.g., serotonin/dopamine receptors) using software like AutoDock Vina. Focus on piperazine sulfonyl interactions with receptor hydrophobic pockets .
- QSAR Modeling: Correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity. Validate models using leave-one-out cross-validation .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Basic: What are the best practices for ensuring reproducibility in synthesis?
Methodological Answer:
- Detailed Protocols: Document reaction conditions (e.g., solvent ratios, temperature gradients) and purification steps (e.g., column chromatography with exact solvent systems) .
- Characterization Consistency: Report NMR chemical shifts in multiple solvents (DMSO-d6, CDCl3) and compare with literature .
- Reagent Sourcing: Use certified suppliers for critical reagents (e.g., 4-fluorophenylpiperazine) to avoid batch-to-batch variability .
Advanced: How can in vivo pharmacokinetic profiles be optimized for this compound?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability. Validate via plasma stability assays .
- Metabolic Studies: Use LC-MS/MS to identify major metabolites in liver microsomes. Adjust substituents (e.g., fluorophenyl groups) to block oxidative pathways .
- Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs using scintillation counting .
Basic: What are the safety considerations for handling this compound?
Methodological Answer:
- Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity assays in rodents (LD50 determination) .
- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods due to potential sulfonamide sensitization risks .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .
Advanced: How can structure-activity relationship (SAR) studies guide further modifications?
Methodological Answer:
- Core Modifications: Replace the thiophene ring with other heterocycles (e.g., furan, pyridine) and compare activity .
- Substituent Effects: Systematically vary the fluorophenyl group (e.g., chloro, trifluoromethyl) and assess changes in receptor binding (Kd values) .
- Pharmacophore Mapping: Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) using 3D-QSAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
